molecular formula C9H14N4O2S B2359524 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1798489-49-2

1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2359524
CAS No.: 1798489-49-2
M. Wt: 242.3
InChI Key: XTOQSCKQZGUPMS-UHFFFAOYSA-N
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Description

The compound “1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a cyclopropylsulfonyl group, a pyrrolidine ring, and a 1,2,3-triazole ring. These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists . The 1,2,3-triazole ring is a five-membered aromatic heterocycle, containing two nitrogen atoms and three carbon atoms.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the pyrrolidine and 1,2,3-triazole rings might participate in various ring-opening or ring-closing reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl group and the heterocyclic rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial and Surface Activity

1,2,4-Triazole derivatives, including those with sulfonyl groups, have demonstrated notable antibacterial properties and potential as surface-active agents. The synthesis of these derivatives through reactions involving amino triazoles and various chemical treatments yields compounds with significant antimicrobial activity, which suggests the potential utility of 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole in related applications (El-Sayed, 2006).

Caspase-3 Inhibition

Isatin 1,2,3-triazoles have been identified as potent inhibitors of caspase-3, a crucial enzyme in apoptosis (cell death), highlighting their potential in medical research, particularly in studies focused on inhibiting cell death mechanisms. This area of research may offer insights into the therapeutic applications of triazole derivatives in diseases characterized by aberrant apoptosis (Jiang & Hansen, 2011).

Synthesis of Polysubstituted Pyrroles

The compound's structural relatives have been used in the synthesis of polysubstituted pyrroles, which are valuable in pharmaceutical chemistry. Techniques involving terminal alkynes, sulfonyl azides, and allenes with nickel(0) catalysts have been applied to produce these compounds, indicating the versatility of 1,2,3-triazoles and sulfonyl-containing compounds in synthesizing complex heterocyclic structures (Miura et al., 2013).

Organocatalytic Cycloaddition

Sulfonyl-1,2,3-triazoles have been utilized in organocatalytic cycloadditions, showcasing their potential in creating novel triazole compounds. This process, performed at room temperature with catalytic amounts of pyrrolidine, underscores the chemical versatility of the 1,2,3-triazole group in facilitating efficient synthetic pathways for new compounds (Saraiva et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. It’s always important to refer to the relevant safety data sheets and follow appropriate safety precautions when working with chemical compounds .

Properties

IUPAC Name

1-(1-cyclopropylsulfonylpyrrolidin-3-yl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c14-16(15,9-1-2-9)12-5-3-8(7-12)13-6-4-10-11-13/h4,6,8-9H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOQSCKQZGUPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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